Citfa

Neuroscience GPER Signaling Calcium Mobilization

Isolating GPER-mediated signaling in neurodevelopment requires potent, selective agonists. Widely used G-1 lacks potency, while 17β-estradiol activates ERα/β, confounding results. - **High potency:** EC50 = 38.7 nM for GPER activation - **No ER cross-reactivity:** Ki >10 μM for ERα/β - **Validated model:** Promotes hippocampal neurite outgrowth (blocked by GPER antagonist) - **Ideal for:** Dose-response curves, calcium mobilization, and GPCR screening sets

Molecular Formula C25H35NO2
Molecular Weight 381.5 g/mol
Cat. No. B12380110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitfa
Molecular FormulaC25H35NO2
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4
InChIInChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3
InChIKeyGYTVCHRGONLGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CITFA: Potent GPER Agonist Profile


CITFA (CAS 2379989-52-1), chemically defined as 2-cyclohexyl-4-isopropyl-N-((5-(tetrahydro-2H-pyran-2-yl)furan-2-yl)methyl)aniline, is a small-molecule agonist of the G protein-coupled estrogen receptor (GPER, also known as GPR30) [1]. It was identified through a structure-activity relationship (SAR) study and is characterized as a potent and selective tool for probing GPER-mediated signaling in neurodevelopmental contexts, particularly hippocampal neurite outgrowth .

1
GPER pathway activation study fit
Reported functional agonism in calcium mobilization and neurite outgrowth models
2
Selective over classical estrogen receptors (ERα/β)
Enables GPER-specific signaling dissection without ERα/β cross-reactivity
3
Neurite outgrowth model context
Validated in rat embryonic hippocampal neuron primary culture

Why Substituting CITFA Is Scientifically Unjustified


In the realm of GPER pharmacology, compounds like the widely used tool agonist G-1 and the endogenous estrogen 17β-estradiol (E2) are often considered for similar experiments. However, substituting CITFA with these alternatives introduces significant scientific confounds. G-1, while a GPER agonist, exhibits substantially lower potency , which can necessitate higher, potentially off-target concentrations. E2, conversely, lacks target specificity, activating both classical nuclear estrogen receptors (ERα/β) in addition to GPER [1]. This promiscuity makes it impossible to isolate GPER-mediated effects from those driven by ERα/β signaling using E2. These critical differences in potency and selectivity render generic substitution inappropriate for experiments requiring precise, clean GPER activation and mandate a rigorous, evidence-based compound selection process.

Risk 1
G-1 may exhibit lower potency in calcium mobilization assays, potentially requiring higher concentrations and increasing off-target probability
Risk 2
17β-estradiol activates ERα/β in addition to GPER, confounding interpretation of GPER-specific effects

Product-Specific Quantitative Evidence


Potency vs. G-1 in Calcium Mobilization

CITFA demonstrates significantly greater potency as a GPER agonist compared to the widely used reference compound G-1. In a direct head-to-head functional assay measuring calcium (Ca²⁺) mobilization in nonadherent HL-60 cells, CITFA activated GPER with a half-maximal effective concentration (EC50) of 38.7 nM . In contrast, G-1 achieved the same level of activation with an EC50 of 1.71 μM . This represents a 44-fold increase in potency for CITFA over the comparator .

Potency vs. G-1
Head-to-head
CITFA EC50 38.7 nM
G-1 EC50 1.71 µM
≈44-fold difference
Supports GPER activation assay concentration selection
Calcium mobilization assay in nonadherent HL-60 cells
Neuroscience GPER Signaling Calcium Mobilization

Selectivity vs. 17β-Estradiol

A critical differentiator for CITFA is its high degree of selectivity for GPER over the classical estrogen receptors (ERα and ERβ), a property not shared by the endogenous agonist 17β-estradiol (E2). While E2 activates ERα, ERβ, and GPER, thereby producing a complex and intertwined biological response, CITFA is selective for GPER [1]. Binding studies demonstrate that CITFA exhibits no measurable affinity for either ERα or ERβ, with an inhibition constant (Ki) greater than 10 μM for both receptors .

Selectivity vs. E2
Head-to-head
Ki >10 µM for ERα/β
No detectable affinity
Enables GPER-specific pathway dissection
Radioligand binding assays; E2 activates all three receptors
Receptor Pharmacology Selectivity Endocrinology

On-Target Specificity Confirmation

The functional effects of CITFA are specifically and exclusively mediated through GPER activation. In experiments with rat embryonic (E18) hippocampal neurons, the neurite outgrowth stimulated by CITFA (100 nM for 72h) was completely abolished when cells were pretreated with G-36, a known selective antagonist of GPER [1]. The level of neurite outgrowth under this treatment condition was statistically indistinguishable from the untreated control group, confirming that the observed phenotype is entirely dependent on GPER agonism and not due to off-target interactions [1].

On-target specificity
Model context
Neurite outgrowth blocked by GPER antagonist G-36
Supports on-target GPER engagement
Rat E18 hippocampal neurons; CITFA 100 nM, 72h
Mechanism of Action Target Engagement Antagonism

Molecular Docking: CITFA Exhibits Favorable Hydrogen-Bonding Geometry

Computational docking studies into a GPER homology model suggest a distinct molecular basis for CITFA's interaction compared to G-1. While both ligands docked into the receptor, CITFA was found to adopt a binding pose characterized by more favorable geometry for key ligand-receptor interactions [1]. Specifically, CITFA exhibited more optimal distance, bond angle, and reduced strain for forming hydrogen-bonding and hydrophobic contacts within the GPER binding pocket relative to G-1 [1].

Molecular docking
In silico context
More favorable H-bond geometry vs. G-1
Supports structural rationale for observed potency
Homology model-based, not direct structural confirmation
Computational Chemistry Molecular Modeling Structure-Activity Relationship

Optimal Research Applications


GPER-Specific Mechanisms in Neurodevelopment

Researchers aiming to isolate the role of GPER in neuronal growth and differentiation should select CITFA as their primary pharmacological tool. Its high potency (EC50 = 38.7 nM) and, crucially, its lack of ERα/β cross-reactivity (Ki >10 μM) enable the study of GPER-mediated effects without the confounding activation of classical estrogen pathways that occurs with endogenous 17β-estradiol. The validation of CITFA's activity in promoting hippocampal neurite outgrowth, which is abolished by a GPER antagonist [1], provides a robust, on-target model for neurodevelopment research.

High-Potency GPER Dose-Response Studies

For in vitro assays such as calcium mobilization or other GPER-dependent signaling readouts, CITFA is the superior choice over G-1. Its 44-fold greater potency (EC50 = 38.7 nM vs. 1.71 μM for G-1) permits the use of lower, more selective concentrations. This reduces the risk of cytotoxicity, solubility issues, or off-target interactions that can arise when using less potent compounds at higher micromolar concentrations. CITFA is therefore the preferred agonist for establishing sensitive and accurate dose-response curves in GPER pharmacology studies.

GPER-Focused Compound Library Screening

Organizations developing focused libraries for G-protein coupled receptor (GPCR) or endocrine receptor screening should include CITFA as a high-quality, positive control for GPER activity. Its well-characterized potency and selectivity profile, backed by primary literature [2], makes it an essential benchmark compound. CITFA's inclusion in screening sets allows for the identification and validation of novel GPER modulators by providing a robust and reliable reference point for both functional activity and target engagement assays.

Application
Selection Property
Validation Focus
Neuronal growth & differentiation studies
GPER selectivity over ERα/β
Neurite outgrowth endpoint confirmation
GPER signaling assay optimization
Assay concentration context (reported EC50)
Dose-response curve reproducibility
GPCR/endocrine receptor screening
Well-characterized potency & selectivity profile
Positive control benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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